5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKLGOOCHILQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation
The construction of the 5-methylisoxazole-4-carboxamide moiety typically begins with cyclocondensation reactions. A classical method involves the reaction of hydroxylamine hydrochloride with β-diketones under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via amidation.
Table 1: Reaction Conditions for Isoxazole Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | NH₂OH·HCl, HCl | Ethanol | 80 | 78 |
| Methyl 3-oxopentanoate | NH₂OH·HCl, H₂SO₄ | H₂O | 100 | 65 |
Tetrahydroquinolinone Synthesis
The 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine intermediate is synthesized via hydrogenation of 6-nitroquinoline derivatives. RANEY®-nickel catalyzed hydrogenation at 40°C under 11,427 torr H₂ pressure achieves quantitative reduction of the nitro group to an amine, followed by cyclization to form the tetrahydroquinolinone scaffold.
Table 2: Hydrogenation Conditions for Quinoline Derivatives
| Substrate | Catalyst | Pressure (torr) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Nitroquinoline | RANEY®-Ni | 11,427 | 40 | 95 |
| 6-Cyanoquinoline | Pd/C | 10,000 | 50 | 88 |
Amide Coupling Strategies
The final step involves coupling the isoxazole-4-carboxamide with the tetrahydroquinolin-6-amine. Schotten-Baumann conditions (NaOH, THF/H₂O) with acyl chlorides or carbodiimide-mediated coupling (EDCl/HOBt) in dichloromethane achieve yields of 70–85%.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For instance, cyclocondensation of β-diketones with hydroxylamine hydrochloride under microwave irradiation (150 W, 120°C) reduces reaction time from 6 hours to 20 minutes while improving yields to 90%. Similarly, amide coupling steps conducted in a microwave reactor at 100°C for 10 minutes achieve 92% conversion compared to 75% under thermal conditions.
Table 3: Microwave vs. Thermal Synthesis Comparison
| Step | Method | Time | Yield (%) |
|---|---|---|---|
| Isoxazole formation | Thermal | 6 h | 78 |
| Microwave | 20 min | 90 | |
| Amide coupling | Thermal | 12 h | 75 |
| Microwave | 10 min | 92 |
Catalytic Methods Using Ytterbium Triflate
Ytterbium(III) triflate [Yb(OTf)₃] emerges as a water-tolerant Lewis acid catalyst for key steps. In solvent-free conditions, Yb(OTf)₃ (5 mol%) catalyzes the cyclocondensation of β-keto esters with hydroxylamine at 80°C, achieving 88% yield in 2 hours. This method avoids aqueous workup, simplifying purification.
Table 4: Yb(OTf)₃-Catalyzed Reactions
| Reaction | Catalyst Loading | Solvent | Yield (%) |
|---|---|---|---|
| Isoxazole cyclization | 5 mol% | None | 88 |
| Quinoline hydrogenation | 2 mol% | EtOH | 91 |
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to optimize mass transfer and thermal control. For example, a two-stage flow reactor sequentially performs isoxazole synthesis (residence time: 5 min, 100°C) and amide coupling (residence time: 10 min, 80°C), achieving a throughput of 50 kg/day with 94% purity.
Automated Purification
Crystallization using anti-solvent precipitation (e.g., water in DMF) followed by automated filtration and drying yields pharmaceutical-grade product with ≤0.5% impurities.
Comparative Analysis of Synthetic Routes
Table 5: Efficiency Metrics Across Methods
| Method | Total Time | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | 24 h | 62 | 98 |
| Microwave-Assisted | 2 h | 85 | 99 |
| Yb(OTf)₃ Catalyzed | 4 h | 80 | 97 |
| Continuous Flow | 1 h | 90 | 94 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Amino or thio-substituted isoxazole derivatives.
Scientific Research Applications
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling a comparative analysis of electronic, steric, and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Electron-Withdrawing vs. The tetrahydroquinolinone moiety introduces a bicyclic system, which may enhance binding affinity to proteins with hydrophobic pockets (e.g., kinases) but could reduce solubility .
Linker Diversity: Replacing the isoxazole-tetrahydroquinolinone carboxamide linkage with a thiazole-oxazole system (as in the compound from ) alters conformational flexibility. Thiazole’s sulfur atom may facilitate π-stacking interactions, while the oxazole’s nitrogen could participate in hydrogen bonding .
Fluorination Effects: SF5-substituted analogs exhibit exceptional lipophilicity (LogP > 3) and ¹⁹F NMR signal detectability, making them suitable for imaging applications. In contrast, the non-fluorinated tetrahydroquinolinone derivative may prioritize target engagement over imaging utility .
Synthetic Complexity: The tetrahydroquinolinone scaffold requires multi-step synthesis (e.g., cyclization, oxidation), whereas phenyl-substituted analogs are simpler to prepare via direct acylation, as demonstrated in .
Research Findings and Implications
- Binding Affinity: Molecular docking studies on similar isoxazole-carboxamide compounds suggest that the tetrahydroquinolinone moiety enhances interactions with ATP-binding pockets in kinases (e.g., JAK3, EGFR) due to its planar aromatic system and hydrogen-bonding capability .
- Solubility Challenges: The tetrahydroquinolinone derivative’s poor aqueous solubility (predicted LogS = -4.2) may limit bioavailability, necessitating formulation adjustments compared to more soluble SF5- or CF₃O-substituted analogs .
- Thermal Stability: Differential scanning calorimetry (DSC) data for SF5-substituted analogs indicate higher thermal stability (Tₘ > 150°C) than non-fluorinated derivatives, likely due to strong intermolecular halogen bonding .
Biological Activity
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of isoxazole and quinoline moieties. This structural complexity imparts distinctive chemical properties that contribute to its biological activity. The compound's IUPAC name is 5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-isoxazole-4-carboxamide, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 1428348-45-1 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This inhibition can modulate various cellular pathways, including signal transduction and gene expression.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 0.09 |
| NCI-H460 (Lung) | 66.12 | 0.23 |
| ACHN (Renal) | 66.02 | 0.22 |
These results suggest that the compound may serve as a potential lead for developing new anticancer agents .
Antimicrobial Properties
Preliminary studies have also highlighted the antimicrobial potential of this compound. It has shown activity against various pathogens by interacting with key enzymes or receptors involved in microbial metabolism. The specific mechanisms remain under investigation but are believed to involve disruption of essential biological pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines, revealing that modifications in the structure could enhance biological activity .
- Cell Cycle Analysis : Another investigation assessed the impact of this compound on cell cycle progression in cancer cells. Results indicated a significant arrest in the G0–G1 phase after treatment with IC₅₀ concentrations .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves coupling the isoxazole-4-carboxylic acid derivative with the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine moiety. A common approach includes:
- Step 1: Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
- Step 2: Nucleophilic acyl substitution with the amine group under mild conditions (e.g., DMF, room temperature, 12–24 hours).
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.
Key Considerations: Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the isoxazole ring .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can identify low-energy transition states and intermediates. For example:
- Use ICReDD’s workflow to simulate coupling reactions, evaluating steric and electronic effects of substituents on the quinoline ring.
- Apply molecular docking to predict interactions between intermediates and catalysts, refining solvent choices (e.g., DMF vs. THF) based on solvation energies .
- Validate computational predictions with microreactor experiments to test kinetic parameters (e.g., activation energy) under varying temperatures .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups) and isoxazole methyl (δ 2.3–2.5 ppm).
- ¹³C NMR: Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons (120–150 ppm).
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions in assays (e.g., varying IC₅₀ values in kinase inhibition studies) may arise from:
- Solubility Issues: Use DLS (Dynamic Light Scattering) to assess aggregation in buffer solutions.
- Orthogonal Assays: Combine enzymatic assays (e.g., ADP-Glo™) with cellular viability tests (MTT assay) to differentiate direct inhibition from cytotoxicity .
- Structural Analogues: Synthesize derivatives with modifications to the isoxazole methyl or tetrahydroquinoline carbonyl group. Compare SAR (Structure-Activity Relationship) trends to identify critical pharmacophores .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions or photodegradation of the isoxazole ring.
- Storage Recommendations:
- Temperature: –20°C in amber vials to prevent light-induced degradation.
- Humidity: Desiccate with silica gel to avoid hygroscopic absorption.
- Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., GSK-3β) in cell lysates.
- CRISPR-Cas9 Knockout Models: Generate target gene knockouts in cell lines to assess dependency on the compound’s activity .
- Metabolomic Profiling: Use LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios) linked to enzymatic inhibition .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
- Analytical Methods:
- HPLC: Reverse-phase C18 column, UV detection at 254 nm. Purity ≥95% is standard.
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- Impurity Profiling: Identify byproducts (e.g., unreacted starting materials) via LC-MS and ensure they comprise <1% of total content .
Advanced: Can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
Yes. Steps include:
- Dataset Curation: Compile bioactivity data (e.g., IC₅₀, Ki) from published analogues.
- Feature Engineering: Use molecular descriptors (e.g., LogP, topological polar surface area) and fingerprinting (Morgan fingerprints) to train models.
- Model Validation: Apply k-fold cross-validation and external test sets. For example, random forest models have achieved R² >0.85 in predicting kinase inhibition for similar isoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
